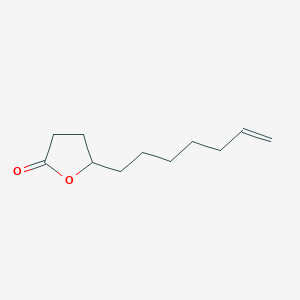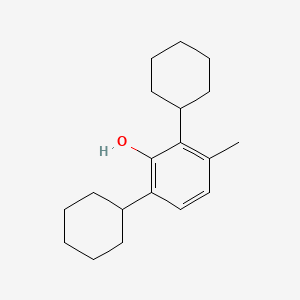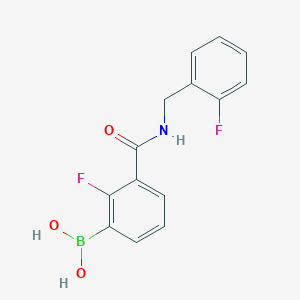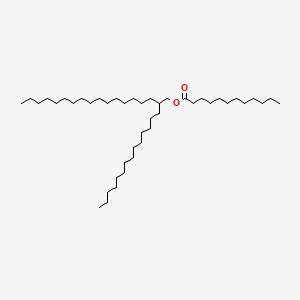
(S)-3,7-Dimethyloct-6-enyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,7-Dimethyloct-6-enyl butyrate is an organic compound belonging to the ester class. It is characterized by its pleasant fruity aroma, making it a valuable component in the flavor and fragrance industry. This compound is derived from the esterification of butyric acid and (S)-3,7-dimethyloct-6-en-1-ol, contributing to its unique chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,7-Dimethyloct-6-enyl butyrate typically involves the esterification reaction between butyric acid and (S)-3,7-dimethyloct-6-en-1-ol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, enzymatic catalysis using lipases has been explored as a green alternative for esterification, offering mild reaction conditions and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: (S)-3,7-Dimethyloct-6-enyl butyrate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Butyric acid and (S)-3,7-dimethyloct-6-en-1-ol.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
(S)-3,7-Dimethyloct-6-enyl butyrate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-3,7-Dimethyloct-6-enyl butyrate primarily involves its hydrolysis to release butyric acid. Butyric acid exerts its effects through several pathways:
Histone Deacetylase Inhibition: Butyric acid inhibits histone deacetylases, leading to changes in gene expression and anti-inflammatory effects.
G-Protein Coupled Receptors: It activates G-protein coupled receptors, modulating various physiological processes, including immune responses and energy metabolism.
Comparación Con Compuestos Similares
Butyric Acid: Shares the butyrate moiety but lacks the ester linkage, making it more reactive in hydrolysis reactions.
Methyl Butyrate: Another ester with a similar fruity aroma but different molecular structure, leading to distinct olfactory properties.
Ethyl Butyrate: Similar in structure but with an ethyl group instead of the (S)-3,7-dimethyloct-6-enyl group, resulting in different chemical reactivity and applications.
Uniqueness: (S)-3,7-Dimethyloct-6-enyl butyrate is unique due to its specific ester linkage and the presence of the (S)-3,7-dimethyloct-6-enyl group, which imparts distinct chemical and sensory properties. Its ability to release butyric acid upon hydrolysis adds to its versatility in various applications.
Propiedades
Número CAS |
94133-43-4 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
[(3S)-3,7-dimethyloct-6-enyl] butanoate |
InChI |
InChI=1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3/t13-/m0/s1 |
Clave InChI |
XQPZQXTWYZAXAK-ZDUSSCGKSA-N |
SMILES isomérico |
CCCC(=O)OCC[C@@H](C)CCC=C(C)C |
SMILES canónico |
CCCC(=O)OCCC(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)








